Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate
Description
Methyl 7,7-difluorotricyclo[2.2.1.0²,⁶]heptane-1-carboxylate is a tricyclic ester featuring a rigid norbornane-like scaffold substituted with two fluorine atoms at the 7-position and a methyl ester group at the 1-position. Key properties include:
- Molecular formula: C₉H₁₀F₂O₂
- Molecular weight: 188.18 g/mol
- CAS identifiers: EN300-27722398 and EN300-27734675 .
This compound is primarily used in pharmaceutical and materials research as a building block for complex molecules .
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
methyl 7,7-difluorotricyclo[2.2.1.02,6]heptane-1-carboxylate |
InChI |
InChI=1S/C9H10F2O2/c1-13-7(12)8-5-2-4(3-6(5)8)9(8,10)11/h4-6H,2-3H2,1H3 |
InChI Key |
RPUZKYGAMMDXTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12C3C1CC(C3)C2(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route from Difluorocyclobutane Intermediate
A convergent and scalable synthesis was developed based on the key intermediate 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. This route allows access to a variety of difluorospiro[3.3]heptane derivatives, including methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate, through the following steps:
Synthesis of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (Intermediate 3):
Prepared by bromination of dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate, which itself is obtained by deoxofluorination of cyclobutanone derivatives.Double Alkylation / Cyclization:
The intermediate 3 undergoes double alkylation with appropriate nucleophiles (e.g., malonate derivatives) to form the tricyclic framework.Functional Group Transformation:
Subsequent esterification or methylation yields methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate.
This methodology is characterized by relatively short reaction sequences (6–10 steps) and is scalable to multigram quantities (up to 0.47 kg), making it suitable for practical applications in medicinal chemistry research.
Reaction Conditions and Yields
| Step | Reagents / Conditions | Yield (%) | Notes |
|---|---|---|---|
| Deoxofluorination of cyclobutanone derivatives | Use of deoxofluorinating agents (e.g., DAST, Deoxo-Fluor) | 70-85 | Efficient introduction of difluoro group |
| Bromination to form 1,1-bis(bromomethyl)-3,3-difluorocyclobutane | Brominating agents under controlled conditions | 60-75 | Key intermediate for cyclization |
| Double alkylation / cyclization | Alkylation with malonate nucleophiles, base (e.g., NaH) | 65-80 | Formation of tricyclic core |
| Esterification / methylation | Methyl iodide or diazomethane in suitable solvent | 80-90 | Final step to form methyl ester |
Yields are cumulative and depend on reaction scale and purification methods. The overall process is optimized for reproducibility and scalability.
Alternative Synthetic Routes
Earlier methods involved the consecutive synthesis strategy starting from methyl 6-oxospiro[3.3]heptane-2-carboxylate, followed by deoxofluorination to yield difluoro derivatives. However, these methods suffered from poor scalability and limited diversity in functionalization.
Analytical Data and Characterization
The synthesized methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is typically characterized by:
Nuclear Magnetic Resonance (NMR):
^1H, ^13C, and ^19F NMR confirm the presence of fluorine atoms at the bridgehead and the integrity of the bicyclic structure.Mass Spectrometry (MS):
Molecular ion peak consistent with molecular weight 188.17 g/mol.Infrared Spectroscopy (IR):
Characteristic ester carbonyl stretch around 1730 cm^-1.Purity:
Commercial samples report purity of approximately 95% with storage recommended at 4°C in powder form.
Summary Table of Key Data
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C9H10F2O2 |
| Molecular Weight | 188.17 g/mol |
| CAS Number | 2613383-39-2 |
| Physical Form | Powder |
| Purity | ~95% |
| Storage Temperature | 4°C |
| Key Synthetic Intermediate | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane |
| Typical Reaction Steps | 6–10 steps |
| Scale | Up to 0.47 kg |
Chemical Reactions Analysis
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine atoms or the carboxylate group are replaced by other functional groups.
Scientific Research Applications
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclic Esters with Varied Substituents
a) Tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic Acid, 7,7-Dimethyl
Comparison :
- The absence of fluorine and presence of methyl groups reduce electronegativity and increase hydrophobicity.
- Higher boiling point compared to the difluoro analog suggests stronger van der Waals interactions due to methyl groups.
b) Methyl 7-Oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylate
Comparison :
- The ketone (7-oxo) group introduces a reactive site for nucleophilic additions, unlike the inert C-F bonds in the difluoro compound.
- Lower molecular weight (166.2 vs. 188.18 g/mol) due to replacement of fluorine with oxygen.
- Potential for hydrogen bonding via the ketone, enhancing solubility in polar solvents compared to the difluoro analog .
Bicyclic and Functionalized Analogs
a) Methyl 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylate (Compound 10)
- Key feature : Bicyclic structure lacking the third bridgehead carbon.
- Reactivity: Forms via solvolysis of triflate precursors in methanol, yielding 93% product under kinetic control .
Comparison :
- Reduced ring strain in the bicyclic system compared to the tricyclic difluoro compound may enhance thermal stability.
b) Methyl 4-(Cbz-Amino)-bicyclo[2.2.1]heptane-1-carboxylate
Comparison :
Substituent Effects on Physical and Chemical Properties
Compounds from with morpholino, piperazinyl, and phenylpiperazinyl substituents exhibit:
Comparison with Difluoro Compound :
- The difluoro analog’s lack of polar substituents (e.g., morpholino) may reduce solubility in aqueous media but enhance lipid membrane permeability.
- Fluorine’s inductive effect could stabilize the ester against hydrolysis relative to bromo or morpholino derivatives .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is a synthetic compound belonging to the class of bicyclic monoterpenoids. This compound has garnered interest due to its unique structural properties and potential biological activities. The following sections will explore its chemical characteristics, biological activities, and relevant case studies.
- Chemical Formula: C11H14F2O2
- Molecular Weight: 220.23 g/mol
- IUPAC Name: Methyl 7,7-difluorotricyclo[2.2.1.0(2,6)]heptane-1-carboxylate
The compound features a bicyclic structure which contributes to its biological activity through unique interactions with biological targets.
Biological Activity Overview
The biological activity of Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate has been investigated in various studies focusing on its pharmacological effects:
Antimicrobial Activity
Research has indicated that compounds with similar bicyclic structures exhibit significant antimicrobial properties. For instance:
- Study Findings: A study demonstrated that related bicyclic compounds showed inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation:
- Case Study: In vitro studies have shown that certain derivatives of tricyclic compounds can induce apoptosis in cancer cell lines, suggesting that Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate may exhibit similar properties .
The mechanism by which Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate exerts its effects is hypothesized to involve:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Interaction: The compound may interact with specific receptors in the body that regulate various physiological responses.
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacteria | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Targeting metabolic pathways |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Natural Products, researchers tested various derivatives of tricyclic compounds against common pathogens. Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate was included in the screening and showed promising results against several strains .
Case Study 2: Cancer Cell Line Studies
A separate investigation focused on the anticancer properties of bicyclic compounds found that Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 7,7-difluorotricyclo[2.2.1.0²⁶]heptane-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of structurally related tricyclic carboxylates often involves cycloaddition reactions or fluorination of preformed bicyclic precursors. For example, demonstrates that fluorinated bicyclo[2.2.1]heptane derivatives are synthesized via nucleophilic substitution or electrophilic fluorination, with yields heavily dependent on temperature, solvent polarity, and catalyst choice. A typical protocol involves:
-
Step 1 : Formation of the bicyclo[2.2.1]heptane core via Diels-Alder or photochemical [2+2] cycloaddition.
-
Step 2 : Fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, optimized at −78°C to 0°C to minimize side reactions.
-
Step 3 : Esterification with methyl chloroformate under inert conditions (e.g., N₂ atmosphere).
Yields for analogous compounds range from 11% to 89%, with lower yields attributed to steric hindrance or competing elimination pathways .
| Compound | Key Reaction Step | Yield | Conditions |
|---|---|---|---|
| Compound 9d (bicyclo derivative) | Nucleophilic substitution | 12% | THF, 0°C, 24h |
| Compound 12 (brominated derivative) | Halogenation | 89% | DCM, RT, 12h |
Q. How is Methyl 7,7-difluorotricyclo[2.2.1.0²⁶]heptane-1-carboxylate characterized using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example:
- ¹H NMR : Fluorine substituents induce distinct deshielding effects. In -dimethyl analogs show characteristic singlets for methyl groups at δ 1.2–1.4 ppm, while fluorinated analogs exhibit splitting patterns due to ¹H-¹⁹F coupling (e.g., J = 15–20 Hz for geminal difluorides).
- ¹³C NMR : Fluorine atoms cause significant upfield shifts (e.g., C-F carbons appear at δ 90–110 ppm). The ester carbonyl typically resonates at δ 170–175 ppm.
- MS/IR : High-resolution mass spectrometry confirms molecular weight (e.g., Mol. weight 188.18 for C₉H₁₀F₂O₂ in ), while IR identifies ester C=O stretches near 1740 cm⁻¹ .
Q. What are the key considerations for handling and storage due to its reactivity?
- Methodological Answer :
- Handling : Use inert atmospheres (argon/glovebox) to prevent hydrolysis of the ester group. Fluorinated compounds may release HF under acidic conditions; neutral pH buffers are recommended.
- Storage : Store at −20°C in amber vials to avoid photodegradation. emphasizes avoiding heat sources (P210) and ensuring proper ventilation due to potential volatile byproducts .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or stability of Methyl 7,7-difluorotricyclo[2.2.1.0²⁶]heptane-1-carboxylate?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Predict stability : Analyze strain energy in the tricyclic core. notes that norbornane derivatives exhibit strain energies of ~30 kcal/mol, which fluorination may exacerbate.
- Reactivity : Simulate electrophilic attack sites using Fukui indices. Fluorine’s electron-withdrawing effect increases susceptibility to nucleophilic substitution at the bridgehead position .
Q. What strategies address low yields in the synthesis of fluorinated tricyclic carboxylates?
- Methodological Answer :
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium fluoride) to enhance fluorination efficiency.
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions; achieved 89% yield in DCM for brominated analogs.
- Workflow validation : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) and reduce batch variability .
Q. How can researchers design derivatives to study structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Core modifications : Introduce substituents at the bridgehead (e.g., morpholinoethyl or piperazinyl groups as in ) to modulate steric and electronic properties.
- Ester hydrolysis : Convert the methyl ester to a free acid (e.g., using LiOH/THF/H₂O) to assess bioactivity changes. notes that carboxylate derivatives (C₁₀H₁₄N₂O₄) are common intermediates in drug discovery .
Q. How can contradictions in spectroscopic data be resolved during structural elucidation?
- Methodological Answer :
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography. For example, resolved ambiguities in bicyclo[2.2.1]heptane derivatives by correlating ¹H-¹³C couplings.
- Isotopic labeling : Use ¹⁹F-labeled analogs to track fluorine environments via ¹⁹F NMR, reducing signal overlap .
Q. What in vitro assays are suitable for assessing the bioactivity of this compound?
- Methodological Answer :
- Enzyme inhibition : Screen against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates.
- Membrane permeability : Perform Caco-2 cell assays with LC-MS quantification to evaluate absorption potential.
- Triangulation : Cross-validate results with computational docking (e.g., AutoDock Vina) to correlate activity with structural features .
Q. How can researchers validate synthetic methods for reproducibility across laboratories?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
